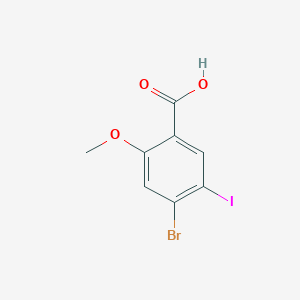

4-Bromo-5-iodo-2-methoxybenzoic acid

Description

Properties

IUPAC Name |

4-bromo-5-iodo-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRPSGIPUPDDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-iodo-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 2-methoxybenzoic acid, followed by selective bromination and iodination. The process can be summarized as follows:

Starting Material: 2-Methoxybenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-iodo-2-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids or esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

Cancer Treatment

One of the primary applications of 4-bromo-5-iodo-2-methoxybenzoic acid is in the development of therapeutic agents for cancer treatment. This compound has been identified as a selective inhibitor of MEK kinases, making it useful for treating proliferative diseases such as cancer and psoriasis. The inhibition of MEK kinases is crucial in cancer therapies, as these enzymes play a vital role in cellular signaling pathways that promote cell growth and division .

Anti-inflammatory Agents

The compound has also been explored for its anti-inflammatory properties. It may serve as a derivative in the synthesis of anti-inflammatory drugs, particularly those targeting autoimmune diseases and conditions like atherosclerosis. The structural modifications of benzoic acid derivatives have shown promising results in inhibiting inflammatory responses .

Radioligand Development

Research has indicated that modifications of compounds similar to this compound can be used to develop high-affinity receptor ligands for imaging purposes. These ligands are essential for positron emission tomography (PET) imaging of brain receptors, which can enhance diagnostic capabilities in neuropharmacology .

Synthetic Methods

The synthesis of this compound typically involves halogenation reactions using bromination reagents under controlled conditions to achieve high yields and purity. For instance, recent methods have reported yields exceeding 92% with high purity levels (98-99.6%) using environmentally friendly processes .

Case Study: Synthesis Efficiency

A notable case study involved the synthesis of this compound where researchers utilized m-methoxybenzoic acid as a starting material, achieving efficient bromination and recrystallization processes that minimized waste and reduced environmental impact .

Polymer Chemistry

In material science, this compound can be employed as a building block for synthesizing polymers with specific thermal and mechanical properties. Its functional groups allow it to participate in various polymerization reactions, leading to materials that exhibit enhanced performance characteristics suitable for industrial applications.

Data Summary Table

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodo-2-methoxybenzoic acid depends on its application. In coupling reactions, it acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

Substituent Variations and Key Differences

The table below compares 4-bromo-5-iodo-2-methoxybenzoic acid with structurally related halogenated benzoic acids:

Key Observations:

- Halogen Effects: Iodine's larger atomic radius and lower electronegativity compared to bromine or chlorine reduce solubility in polar solvents but enhance stability in nonpolar environments. Bromine and iodine also differ in leaving group abilities, impacting reactivity in nucleophilic substitution .

- Methoxy Group Influence : The -OCH₃ group at position 2 in the target compound donates electron density via resonance, partially counteracting the electron-withdrawing effects of halogens. This balance affects acidity (pKa) and coordination with metal catalysts .

- Amino vs. Carboxylic Acid: Compounds with amino groups (e.g., 2-Amino-5-bromo-4-methoxybenzoic acid) exhibit basicity and higher reactivity in amide bond formation, unlike the acidic carboxylic acid derivatives .

Spectral and Physicochemical Properties

- NMR Spectroscopy :

- Mass Spectrometry: Molecular ion peaks confirm the presence of bromine (isotopic pattern: ~1:1 for ⁷⁹Br/⁸¹Br) and iodine (monoisotopic) .

- Solubility : Lower solubility in water compared to chloro- or bromo-substituted analogs due to iodine’s hydrophobic nature .

Biological Activity

4-Bromo-5-iodo-2-methoxybenzoic acid is a halogenated benzoic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its inhibitory effects on specific kinases, particularly those involved in proliferative diseases such as cancer and psoriasis. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 329.06 g/mol. The presence of bromine and iodine atoms in its structure contributes to its reactivity and biological activity.

Research indicates that this compound acts as a selective inhibitor of MEK (Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase Kinase) enzymes. MEK plays a crucial role in the MAPK signaling pathway, which is often dysregulated in cancerous cells. By inhibiting MEK, this compound can prevent the phosphorylation and subsequent activation of MAP kinases, thus impeding cell proliferation and survival in transformed cells .

Table 1: Summary of Biological Activities

Case Study 1: Cancer Treatment

In a study examining the effects of various benzoic acid derivatives, including this compound, researchers found significant antiproliferative effects on human cancer cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell growth at low concentrations, suggesting its potential as a therapeutic agent against malignancies .

Case Study 2: Psoriasis Management

Another investigation focused on the application of this compound in treating psoriasis. The results indicated that this compound could reduce inflammatory responses associated with psoriasis by modulating cytokine production through MEK inhibition. This highlights its dual role in both cancer and inflammatory conditions .

Research Findings

Several studies have corroborated the biological activity of this compound:

- In vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibited the growth of various cancer cell lines by disrupting the MAPK signaling pathway. The specificity for MEK over other kinases was noted, suggesting a targeted approach to therapy .

- In vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, further supporting its potential as an anticancer agent .

- Safety Profile : Preliminary toxicity assessments indicated that while the compound may cause skin irritation at high concentrations, it exhibited a favorable safety profile at therapeutic doses .

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-5-iodo-2-methoxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A typical approach involves sequential halogenation and functional group protection. For example:

Methoxy Introduction : Methylation of 2-hydroxybenzoic acid derivatives using methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux .

Halogenation : Bromination and iodination are performed using N-bromosuccinimide (NBS) or iodine monochloride (ICl) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C). Regioselectivity is critical; steric and electronic effects of the methoxy group direct halogen positioning .

Carboxylic Acid Activation : Intermediate protection (e.g., esterification) prevents side reactions during halogenation. Deprotection via hydrolysis (NaOH/EtOH) or catalytic hydrogenation (Pd/C, H₂) yields the final product .

Key Considerations : Reaction monitoring via TLC/HPLC ensures purity (>95%), while stoichiometric control minimizes polyhalogenation byproducts .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy : H NMR confirms methoxy (-OCH₃, δ ~3.8 ppm) and aromatic proton environments. C NMR identifies carbonyl (C=O, δ ~170 ppm) and halogen-substituted carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (M+ for C₈H₆BrIO₃: ~363.85 g/mol) and detects isotopic patterns (Br/I) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity and resolves residual solvents or intermediates .

- Elemental Analysis : Confirms halogen content (Br, I) within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can the positions of bromo and iodo substituents be optimized for biological activity in receptor-binding studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with halogen substitutions at positions 4, 5, or 6. Compare binding affinities (e.g., via radioligand assays) for targets like dopamine D₂ or serotonin 5-HT₃ receptors, as seen in related benzamide derivatives .

- Computational Docking : Use software (e.g., AutoDock Vina) to model interactions between halogenated analogs and receptor pockets. Halogen bonding (C–X···O/N) often enhances binding; iodine’s polarizability may improve affinity over bromine .

- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy, guiding substituent selection .

Q. What competing reaction pathways occur during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Polyhalogenation : Excess halogenating agents or prolonged reaction times lead to dihalogenated byproducts. Mitigation: Use stoichiometric halogen sources and monitor via real-time HPLC .

- Demethylation : Acidic conditions may cleave the methoxy group. Solution: Neutral pH during halogenation and low-temperature workup .

- Oxidative Degradation : Iodine can oxidize sensitive groups (e.g., amines). Prevention: Introduce iodine after acid protection or use milder iodination agents (e.g., I₂/Cu(OAc)₂) .

Q. How does this compound degrade under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC-MS.

- Degradation Pathways :

- Acidic Conditions : Methoxy cleavage to form 2-hydroxy derivatives.

- Alkaline Conditions : Ester hydrolysis and possible decarboxylation.

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order models. Iodo-substituents may accelerate hydrolysis due to inductive effects .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The iodo group typically shows higher reactivity in Suzuki-Miyaura couplings than bromo due to lower bond dissociation energy .

- Transition State Modeling : Simulate coupling reactions (e.g., with Pd(PPh₃)₄) to assess activation barriers. Steric hindrance from the methoxy group may slow transmetallation .

- Solvent Effects : COSMO-RS simulations predict solubility/reactivity in solvents like THF or DMSO, optimizing reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.